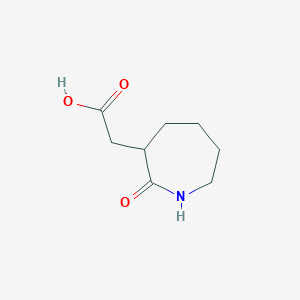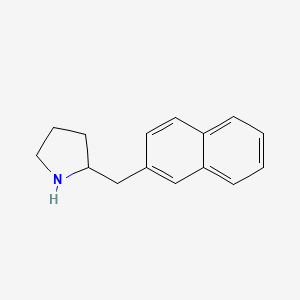
2-(Naphthalen-2-ylmethyl)pyrrolidine
Vue d'ensemble
Description
“2-(Naphthalen-2-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C15H17N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-2-ylmethyl)pyrrolidine” consists of a pyrrolidine ring attached to a naphthalene group via a methylene bridge . The presence of the pyrrolidine ring and the naphthalene group contributes to the unique properties of this compound.
Applications De Recherche Scientifique
Organocatalysis
- Michael Addition Reactions : (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine has been used as an organocatalyst for highly stereoselective Michael addition reactions. It exhibits high catalytic activity for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, yielding adducts with high yields and enantioselectivity (Syu, Kao, & Lin, 2010).
Chemical Synthesis and Characterization
- Chiral Organocatalyst Synthesis : The synthesis of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a chiral organocatalyst, was studied, and its effective catalytic performance in asymmetric Michael addition was noted (Cui Yan-fang, 2008).
- Synthesis of Bidentate Ligands : 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine, a bidentate ligand, was synthesized and characterized, highlighting the potential of naphthalene derivatives in complex chemical structures (Najar & Ward, 2013).
Sensing and Detection
- Metal Ion Chemosensors : Naphthalene derivatives have been developed as chemosensors for detecting transition metal ions. These compounds show selective recognition abilities and colorimetric changes upon binding with specific metal ions (Gosavi-Mirkute et al., 2017).
Pharmaceutical Applications
- Drug Efflux Pump Inhibition : N-substituted aryloxymethyl pyrrolidines with naphthalene derivatives were synthesized and investigated for their ability to inhibit drug efflux pumps like P-glycoprotein, a critical factor in combating multidrug resistance in cancer treatments (Carocci et al., 2016).
Material Science
- Electropolymerization and Conducting Polymers : Derivatives of naphthalene and pyrrolidine were used in the synthesis of conducting polymers via electropolymerization, demonstrating potential applications in material science (Sotzing et al., 1996).
Biochemistry and Molecular Biology
- DNA Interaction and Cleavage : Copper(II) complexes with naphthalene rings have been shown to interact with DNA and cause cleavage, with potential implications in biochemistry and molecular biology (Sun et al., 2009).
Fluorescent Chemosensors
- Zinc Ion Detection : Naphthalene-based Schiff base chemosensors have been designed for selective detection of Zn2+ ions in aqueous solutions, showing a significant fluorescence enhancement upon binding with Zn2+ (Wu et al., 2014).
Orientations Futures
Pyrrolidine and its derivatives, including “2-(Naphthalen-2-ylmethyl)pyrrolidine”, have shown potential in drug discovery due to their versatile structure and biological activity . Future research could focus on exploring the therapeutic potential of these compounds and optimizing their synthesis methods.
Propriétés
IUPAC Name |
2-(naphthalen-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUUOCBNKQDCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315788 | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-ylmethyl)pyrrolidine | |
CAS RN |
82589-44-4 | |
| Record name | NSC297336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



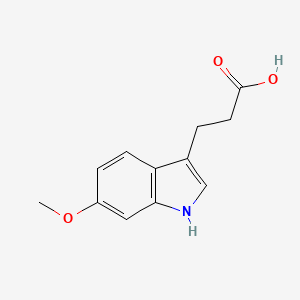
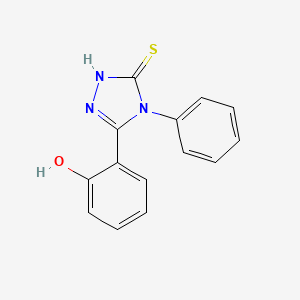

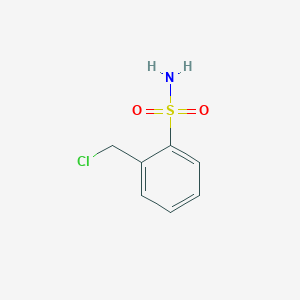



![2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3387395.png)


![3-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B3387406.png)
![2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3387411.png)
